1-ブチル-3-メチルイミダゾリウムヒドロキシド

説明

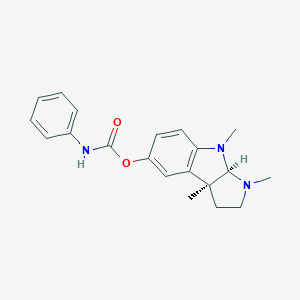

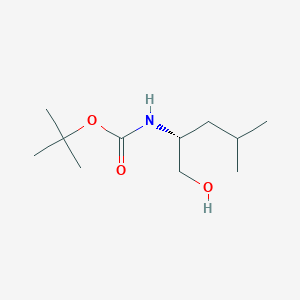

1-Butyl-3-methylimidazolium hydroxide, also known as 1-Butyl-3-methylimidazolium hydroxide, is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Butyl-3-methylimidazolium hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-3-methylimidazolium hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-methylimidazolium hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

グリーンバイオ精製技術

1-ブチル-3-メチルイミダゾリウムヒドロキシド: は、リグノセルロース系バイオマスの溶解と分画を行う能力を持つため、グリーンバイオ精製技術で利用されています . このプロセスは、バイオマスを貴重な化学物質や燃料に変換するための持続可能で環境に優しい方法を開発するために不可欠です。

水素結合と水素移動に関する研究

この化合物は、水素結合と水素移動メカニズムの研究において重要な役割を果たします。 密度汎関数理論研究では、さまざまな凝集状態におけるその構造、水素結合、および水素移動が調べられています 、化学反応における触媒としての可能性に関する洞察を提供しています。

生化学産業における応用

生化学産業では、1-ブチル-3-メチルイミダゾリウムヒドロキシドは、生産プロセスに関与するバイオマテリアルの理想的な溶媒として機能します。 特に、紙パルプの漂白プロセスにおけるリグニンの分離に効果的で、従来の揮発性有機化合物に代わる選択肢を提供しています .

鈴木カップリング反応

このイオン液体は、有機合成における炭素-炭素結合の形成に重要な鈴木カップリング反応で使用されています . そのユニークな特性によりこれらの反応が促進され、製薬および材料科学研究において貴重な資産となっています。

コラーゲン抽出

この化合物は、コラーゲンを抽出する際に、その本来の生物活性結合を破壊することなく、有益です。 この用途は、医療または化粧品の目的で純粋なコラーゲンが必要な場合に重要です .

イオン伝導率の向上

1-ブチル-3-メチルイミダゾリウムヒドロキシド: は、さまざまな高分子電解質系におけるイオン伝導率を高めることがわかっています。 この向上は、高性能バッテリーや燃料電池の開発に不可欠です .

酸素発生反応

研究によると、このイオン液体はニッケルフォームの表面構造を改質することができ、エネルギー変換および貯蔵技術に不可欠な酸素発生反応における触媒性能が向上します .

紙パルプの漂白

最後に、紙産業ではパルプの漂白プロセスに使用されます。 リグニンを効果的に溶解できるため、従来の漂白剤に代わる環境に優しい選択肢となり、環境への影響を軽減します .

将来の方向性

作用機序

Target of Action

The primary target of 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) is the carbene ring (C2) in its own aggregations . The compound forms O–H···C hydrogen bonds with the carbon atom of the carbene ring .

Mode of Action

[Bmim]OH interacts with its targets through hydrogen bonding and hydrogen transfer . The compound forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring . Furthermore, it undergoes a proton transfer process from the hydroxyl of β-conformer to the carbene ring, which is energetically favorable .

Biochemical Pathways

[Bmim]OH is involved in various biochemical pathways, including hydroxymethylation, acylation, and oxygen heterocycle reactions . It acts as a catalyst in these reactions, facilitating the transformation of reactants into products .

Pharmacokinetics

Itsthermal stability is known to be influenced by the basicity of the anion . The compound’s bioavailability would be affected by its solubility in biological fluids, which is yet to be determined.

Result of Action

The action of [Bmim]OH results in the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism . This process involves the reaction of the IL anion with alkyl moieties in the [Bmim]OH cation .

Action Environment

The action, efficacy, and stability of [Bmim]OH are influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of [Bmim]OH . This leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .

生化学分析

Biochemical Properties

The structure, hydrogen bonding, and hydrogen transfer of 1-Butyl-3-methylimidazolium hydroxide have been investigated using density functional theory . It forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring in its aggregations . The proton transfer process in its dimer and trimer conformation is energetically favorable .

Molecular Mechanism

The molecular mechanism of 1-Butyl-3-methylimidazolium hydroxide involves its structure, hydrogen bonding, and hydrogen transfer . The reaction pathway for proton transfer from hydroxyl of β-conformer to carbene ring has been investigated .

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOAIZOIDUQOFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) primarily known for in the context of chemical research?

A1: [bmIm]OH is primarily recognized for its role as a catalyst in various organic reactions. [, , , , ]

Q2: What types of reactions has [bmIm]OH been shown to catalyze effectively?

A2: Research indicates that [bmIm]OH demonstrates high catalytic efficiency in a variety of reactions, including:

- Knoevenagel Condensation: [bmIm]OH facilitates the condensation of aromatic aldehydes and ketones with active methylene compounds, offering a simple, efficient, and green approach. [, , ] This reaction is particularly noteworthy for its use in synthesizing a wide range of aliphatic and aromatic aldehydes and ketones. []

- Michael Addition: [bmIm]OH catalyzes the Michael addition of acetylacetone to methyl vinyl ketone. Theoretical studies reveal that both the cation and anion of [bmIm]OH play crucial roles in this reaction, enhancing the nucleophilic and electrophilic abilities of the reactants, respectively. []

- Cycloaddition of Carbon Dioxide: [bmIm]OH, particularly when grafted onto silica gel, acts as an effective heterogeneous catalyst for synthesizing propylene carbonate via carbon dioxide cycloaddition with propylene oxide. [, ]

- Other Reactions: [bmIm]OH has also demonstrated catalytic activity in reactions like Mannich reactions, [, ] synthesis of coumarin derivatives, [] biodiesel production from various oils, [, ] and dehydration of carbohydrates like fructose to produce 5-hydroxymethylfurfural (5-HMF), a platform chemical for biofuels. [, ]

Q3: What are the advantages of using [bmIm]OH as a catalyst compared to traditional catalysts in these reactions?

A3: [bmIm]OH presents several advantages over conventional catalysts:

- Green Chemistry: It promotes reactions under mild, solvent-free conditions, aligning with green chemistry principles. [, , , , ]

- High Efficiency: It often results in high yields and significantly reduces reaction times. [, , , ]

- Recyclability: [bmIm]OH can be recovered and reused multiple times without a significant loss in catalytic activity, making it a cost-effective and sustainable choice. [, , , ]

Q4: Can you elaborate on the use of [bmIm]OH in green chemistry, particularly its role in the synthesis of 5-hydroxymethylfurfural (5-HMF)?

A4: [bmIm]OH plays a key role in the green synthesis of 5-HMF, a versatile platform chemical obtained from renewable carbohydrate sources like fructose and glucose. [] Traditionally, 5-HMF production involved harsh conditions and environmentally detrimental catalysts. [bmIm]OH, used as a catalyst in a solvent like DMSO, facilitates 5-HMF synthesis with high yields under milder conditions, reducing the environmental footprint. [, ] Additionally, its ability to catalyze the dehydration of other carbohydrates like cellobiose and microcrystalline cellulose broadens its application in biofuel production from various renewable feedstocks. []

Q5: Are there any specific examples of how the structure of [bmIm]OH contributes to its catalytic activity?

A5: Yes, studies on the Michael addition reaction mechanism [] provide insight into how the structure of [bmIm]OH contributes to its catalytic activity:

Q6: What is the molecular formula and molecular weight of [bmIm]OH?

A6: The molecular formula of [bmIm]OH is C8H16N2O, and its molecular weight is 156.23 g/mol.

Q7: What spectroscopic techniques are typically used to characterize [bmIm]OH?

A7: [bmIm]OH is often characterized using techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA). FTIR helps identify functional groups, NMR provides structural information, and TGA analyzes thermal stability. [, ]

Q8: Are there strategies to enhance the stability or performance of [bmIm]OH?

A9: Researchers have explored methods like immobilizing [bmIm]OH on solid supports like silica gel to create heterogeneous catalysts. [, ] This approach aims to improve stability, facilitate easy separation, and enable recycling. Additionally, optimizing reaction conditions, such as temperature and time, can help maintain its catalytic activity during reactions.

Q9: Has computational chemistry been used to study [bmIm]OH and its reactions?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of reactions catalyzed by [bmIm]OH, such as the Michael addition of acetylacetone to methyl vinyl ketone. [] These studies provide insights into transition states, intermediates, and the roles of the cation and anion in the catalytic process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)